molecular formula C21H14Cl2FN3O2S B5091059 2,4-dichloro-N-[3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide

2,4-dichloro-N-[3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide

Cat. No.: B5091059
M. Wt: 462.3 g/mol
InChI Key: LCPGCPOPXUKLAG-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 2,4-dichlorobenzoyl chloride with 3-aminophenylthiourea to form an intermediate compound.

    Coupling reaction: The intermediate is then reacted with 3-fluorobenzoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorine atoms in the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-dichloro-N-[3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-[3-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide
  • 2,4-dichloro-N-[3-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide

Uniqueness

2,4-dichloro-N-[3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide is unique due to the presence of the fluorine atom in its structure, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2,4-dichloro-N-[3-[(3-fluorobenzoyl)carbamothioylamino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2FN3O2S/c22-13-7-8-17(18(23)10-13)20(29)25-15-5-2-6-16(11-15)26-21(30)27-19(28)12-3-1-4-14(24)9-12/h1-11H,(H,25,29)(H2,26,27,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPGCPOPXUKLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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